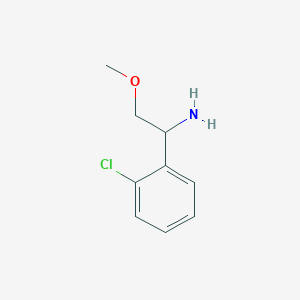
1-Ethylpyrrolidin-2,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.143. The purity is usually 95%.
BenchChem offers high-quality 1-Ethylpyrrolidine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylpyrrolidine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Wichtige Erkenntnisse:
- Fokus: Nichtfunktionalisierte Derivate an den Positionen 4 und 5 wurden betont, im Gegensatz zu den gut beschriebenen 4-CO2R- und 4-COR-Derivaten .
- Vielversprechende Derivate:
Antibakterielle Mittel
Medizinische Chemie (MedChem)
Antiepileptische Aktivität
Zukünftige Richtungen
The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
1-Ethylpyrrolidine-2,3-dione is a compound that has been identified to interact with certain targets in the human body. The primary targets of this compound are the Vesicle-fusing ATPase and the ERO1-like protein beta . These proteins play crucial roles in cellular processes, with the Vesicle-fusing ATPase involved in vesicle transport and fusion, and the ERO1-like protein beta participating in the formation of disulfide bonds in proteins.
Mode of Action
It is suggested that the compound may bind to these proteins and modulate their activity . This interaction could lead to changes in the proteins’ function, potentially influencing various cellular processes.
Result of Action
The molecular and cellular effects of 1-Ethylpyrrolidine-2,3-dione’s action are not fully known. Given its potential targets, it is possible that this compound could influence cellular processes such as vesicle transport and protein folding. More research is needed to fully understand the effects of this compound at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
1-Ethylpyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the Pseudomonas aeruginosa PBP3 target . It interacts with the Vesicle-fusing ATPase and ERO1-like protein beta in humans
Cellular Effects
The cellular effects of 1-Ethylpyrrolidine-2,3-dione are not fully understood. It has been found to exhibit initial antibacterial activities against P. aeruginosa . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-ethylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-7-4-3-5(8)6(7)9/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSILXBSWLFQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)
![3-allyl-5-(4-fluorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2537570.png)
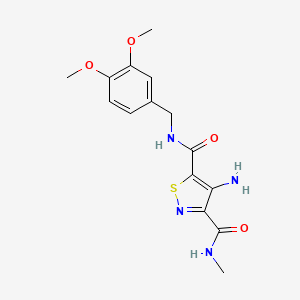
![2-{3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethyl-2,5-dihydrofuran-2-ylidene}propanedinitrile](/img/structure/B2537575.png)
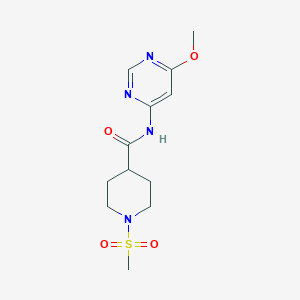
![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)
![N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2537581.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2537582.png)
![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)
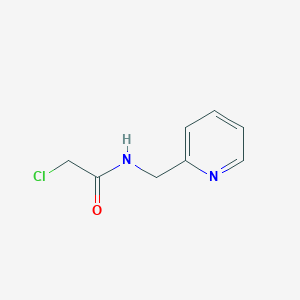
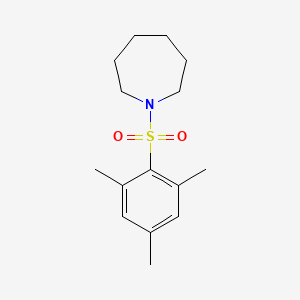
![Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2537587.png)
![N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2537588.png)
